molecular formula C18H13Cl2NO B1420707 2-(2-Chlorophenyl)-7,8-dimethylquinoline-4-carbonyl chloride CAS No. 1160261-32-4

2-(2-Chlorophenyl)-7,8-dimethylquinoline-4-carbonyl chloride

Cat. No. B1420707
M. Wt: 330.2 g/mol
InChI Key: QIHBALKKECVFHL-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its applications .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Molecular Structure and Conformation

  • Research on molecules similar to 2-(2-Chlorophenyl)-7,8-dimethylquinoline-4-carbonyl chloride, like 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbonyl chloride, has shown unique molecular structures with intramolecular hydrogen bonding and π–π stacking interactions, providing insights into their potential applications in molecular design and drug development (Teslenko et al., 2008).

Cyclization Reactions

  • Studies involving compounds structurally similar to 2-(2-Chlorophenyl)-7,8-dimethylquinoline-4-carbonyl chloride, such as Methyl 2-{[(6S*,7R*,8S*)-7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}acetate, have explored cyclization reactions. These studies contribute to the understanding of chemical synthesis processes in pharmaceutical research (Mague et al., 2017).

Ligand Dissociation and Solvolysis

  • Research on chloro(ligand-C,N)triphenylphosphinepalladium(II) complexes, including those with cyclopalladated quinolines, has investigated lithium chloride-induced solvolysis. These studies have implications for the understanding of ligand dissociation and catalysis in organometallic chemistry (Ryabov, 1984).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. Material Safety Data Sheets (MSDS) often provide this information .

Future Directions

This involves discussing potential future research directions. It could include potential applications, modifications to improve its properties, or new methods of synthesis .

properties

IUPAC Name

2-(2-chlorophenyl)-7,8-dimethylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO/c1-10-7-8-12-14(18(20)22)9-16(21-17(12)11(10)2)13-5-3-4-6-15(13)19/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHBALKKECVFHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3Cl)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101184854
Record name 2-(2-Chlorophenyl)-7,8-dimethyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101184854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chlorophenyl)-7,8-dimethylquinoline-4-carbonyl chloride

CAS RN

1160261-32-4
Record name 2-(2-Chlorophenyl)-7,8-dimethyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160261-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Chlorophenyl)-7,8-dimethyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101184854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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